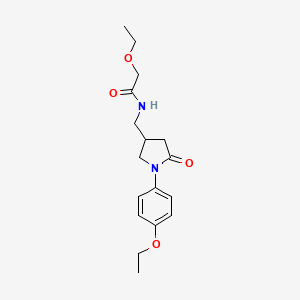

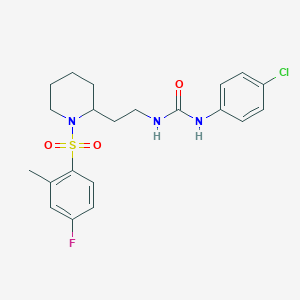

![molecular formula C12H6F3IO3 B2716630 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 954298-25-0](/img/structure/B2716630.png)

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid” belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protocols are available for the functionalizing deboronation of alkyl boronic esters . The intermediate was formed by a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H, (H,16,17) .Chemical Reactions Analysis

Reactions at the benzylic position of similar compounds can involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.18 . It is a powder at room temperature .Applications De Recherche Scientifique

Biocatalytic Synthesis of Furan Carboxylic Acids

Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are valuable biobased building blocks in the pharmaceutical and polymer industries. A study by Jia et al. (2019) developed a dual-enzyme cascade system for the controlled synthesis of FFCA and FDCA from 5-hydroxymethylfurfural (HMF), utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and internal recycling of H2O2, achieving yields of over 95% (Jia et al., 2019).

Enzyme-Catalyzed Oxidation to FDCA

The transformation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) via enzyme-catalyzed oxidation is a crucial process for producing biobased polymers. Dijkman et al. (2014) identified an FAD-dependent enzyme capable of oxidizing HMF to FDCA with high yield, demonstrating the enzyme's selective action on alcohol groups and its potential for ambient temperature synthesis (Dijkman et al., 2014).

Synthesis of Antimycobacterial Agents

Research on furan-2-carboxylic acid derivatives has shown their potential as antimycobacterial agents by interfering with iron homeostasis. Mori et al. (2022) analyzed a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, providing structural data essential for understanding the compound's bioactive properties (Mori et al., 2022).

Production of Biofuels and Polymers

The acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and FDCA can be produced from biomass-derived precursors, serving as intermediates for the production of furoate ester biofuels and polymers. Dutta et al. (2015) demonstrated high-yield production of these derivatives, highlighting their role in sustainable chemical manufacturing (Dutta et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3IO3/c13-12(14,15)8-5-6(16)1-2-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSUMHXBMZYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

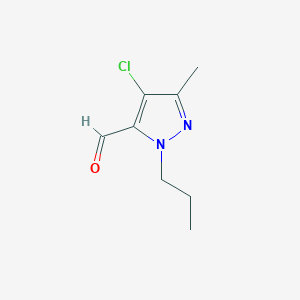

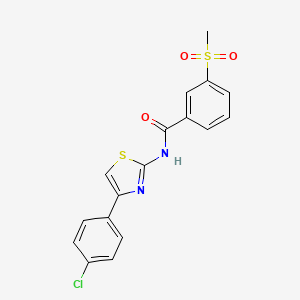

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)

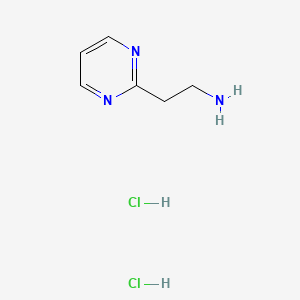

![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)

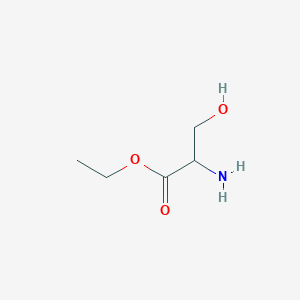

![3-[3-Methoxy-4-[(1S,2R)-1-(hydroxymethyl)-2-hydroxy-2-[3-methoxy-4-(beta-D-glucopyranosyloxy)phenyl]ethoxy]phenyl]propane-1-ol](/img/structure/B2716559.png)

![Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate](/img/structure/B2716562.png)

![N-(5-chloro-2-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2716563.png)

![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)